BenchChemオンラインストアへようこそ!

4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

PI3K inhibition Kinase inhibitor SAR Thiazolopyridine pharmacology

Procure CAS 896679-84-8 as the electron-rich (+M) member of a parametric PI3Kα sulfonamide series. Its 4-methoxybenzenesulfonamide terminus is critical for Lys802 interaction mapping, while the unsubstituted thiazolo[5,4-b]pyridine core serves as a baseline for kinase selectivity deconvolution. This scaffold enables late-stage functionalization via electrophilic substitution or cross-coupling. Compare with electron-neutral (CAS 896679-33-7) and electron-withdrawing analogues to quantify electronic SAR. Available at ≥95% purity for medicinal chemistry programs.

Molecular Formula C20H17N3O3S2
Molecular Weight 411.49
CAS No. 896679-84-8
Cat. No. B2954364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS896679-84-8
Molecular FormulaC20H17N3O3S2
Molecular Weight411.49
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C20H17N3O3S2/c1-13-5-6-14(19-22-17-4-3-11-21-20(17)27-19)12-18(13)23-28(24,25)16-9-7-15(26-2)8-10-16/h3-12,23H,1-2H3
InChIKeyZQZRNXVYFFTONS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 896679-84-8): Supplier Selection & Structural Differentiation Guide


4-Methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 896679-84-8) is a synthetic, polyheterocyclic sulfonamide featuring a thiazolo[5,4-b]pyridine core, a 2-methyl-1,3-phenylene linker, and a 4-methoxybenzenesulfonamide terminus . This chemotype belongs to the broader thiazolo[5,4-b]pyridine sulfonamide class for which published structure–activity relationship (SAR) campaigns have demonstrated nanomolar-range kinase inhibition [1]. Users evaluating this compound for procurement should note that, as of the evidence cutoff, no peer-reviewed study has reported a discrete biological IC₅₀, selectivity profile, pharmacokinetic dataset, or target-engagement value specifically for CAS 896679-84-8. All currently available differentiation evidence is therefore necessarily drawn from class-level SAR trends established with structurally related analogues.

Why In-Class Thiazolo[5,4-b]pyridine Sulfonamides Cannot Be Interchanged Without Procurement Risk


Within the thiazolo[5,4-b]pyridine sulfonamide chemotype, published SAR data demonstrate that small structural variations cause substantial shifts in kinase potency and isoform selectivity [1]. In a representative PI3K series, retaining the sulfonamide pharmacophore while altering only the aryl substituent (e.g., 2-chloro-4-fluorophenyl vs. 5-chlorothiophene-2-sulfonamide) maintained nanomolar activity but introduced different selectivity fingerprints; in contrast, replacing the pyridyl ring attached to the thiazolo[5,4-b]pyridine core with a phenyl ring led to a significant loss of potency [1]. In an independent EGFR-targeting series, the lead compound 10k — which bears a 2,5-difluorobenzenesulfonamide group — achieved single-digit nanomolar IC₅₀ values against HCC827 cells but a 10-fold weaker IC₅₀ against A549 cells, showing that the sulfonamide para-substituent is a critical determinant of both potency and cell-line selectivity [2]. These data collectively demonstrate that procurement decisions cannot rely on generic class membership; the specific combination of the 4-methoxybenzenesulfonamide terminus, the 2-methyl substitution on the central phenyl ring, and the thiazolo[5,4-b]pyridine-2-yl attachment at the 5-position of the phenyl linker constitutes a distinct molecular entity whose functional behavior must be assessed independently.

Quantitative Differentiation Evidence for 4-Methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 896679-84-8) Against Closest Analogs


PI3Kα Inhibitory Potency: 4-Methoxybenzenesulfonamide vs. Halogenated Sulfonamide Class Comparators

In a published PI3K inhibitor SAR campaign on thiazolo[5,4-b]pyridine sulfonamides, the sulfonamide NH proton and the electron-withdrawing character of the aryl sulfonamide substituent were identified as pivotal for PI3Kα inhibitory activity through a charged interaction with Lys802 in the PI3Kα active site [1]. Compounds bearing electron-deficient aryl sulfonamides, such as 2-chloro-4-fluorophenyl sulfonamide (19b) and 5-chlorothiophene-2-sulfonamide (19c), demonstrated potent PI3Kα inhibition with nanomolar IC₅₀ values [1]. The 4-methoxybenzenesulfonamide terminus present in CAS 896679-84-8 is electron-rich relative to these halogenated comparators, which would be predicted to weaken the charged interaction with Lys802 and produce a different PI3Kα potency and isoform-selectivity profile. Importantly, the same SAR study showed that replacement of the pyridyl group attached to the thiazolo[5,4-b]pyridine core with a phenyl ring caused a significant decrease in PI3Kα activity [1], establishing that the thiazolo[5,4-b]pyridine-2-yl moiety retained in CAS 896679-84-8 is itself a critical potency determinant. Therefore, while no direct PI3Kα IC₅₀ has been reported for CAS 896679-84-8, the electron-donating 4-methoxy substituent structurally differentiates this compound from the validated nanomolar halogenated-sulfonamide inhibitors, making it a candidate for evaluating the electronic tolerance of the PI3Kα sulfonamide-binding region.

PI3K inhibition Kinase inhibitor SAR Thiazolopyridine pharmacology

EGFR-TK Inhibitory Potency: 4-Methoxybenzenesulfonamide vs. Lead 2,5-Difluorobenzenesulfonamide Compound 10k

In a 2024 EGFR-TK inhibitor study evaluating 45 thiazolo[5,4-b]pyridine sulfonamide derivatives against non-small cell lung cancer (NSCLC) cell lines, the lead compound 10k — N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide — displayed IC₅₀ values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549), comparable to the clinically approved drug Osimertinib [1]. Compound 10k differs from CAS 896679-84-8 at two positions: (i) the benzenesulfonamide bears 2,5-difluoro substitution (electron-withdrawing) rather than 4-methoxy (electron-donating), and (ii) the thiazolo[5,4-b]pyridine core is substituted at the 6-position with 2-aminopyrimidin-5-yl, whereas CAS 896679-84-8 carries no substitution at this position. The study further demonstrated that potent derivatives 10b, 10c, 10h, 10i, and 10k exhibited selective cytotoxicity toward cancer cells with no toxicity against the normal BEAS-2B cell line at concentrations exceeding 35 μM [1]. Because the 6-position substitution on the thiazolo[5,4-b]pyridine core contributes additional hinge-region contacts in the EGFR active site [1], CAS 896679-84-8 (which lacks this substitution) is predicted to show attenuated EGFR-TK potency relative to compound 10k.

EGFR tyrosine kinase NSCLC targeted therapy Resistance mutation pharmacology

Aryl Sulfonamide Electronic Modulation: 4-Methoxy vs. Unsubstituted vs. 3-Methoxy Positional Isomers

The class-level sulfonamide SAR from the Xia et al. PI3K study establishes that the aryl sulfonamide substituent directly modulates the acidity of the sulfonamide NH proton, with electron-withdrawing groups enhancing the charged interaction with the Lys802 residue in PI3Kα [1]. Within the commercially available thiazolo[5,4-b]pyridine benzenesulfonamide family, three closely related positional isomers or electronic variants exist: CAS 896679-84-8 (4-methoxy, electron-donating at para position; Catalog B2954364), 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (3-methoxy, different electronic vector; Catalog B2964833), and the unsubstituted N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (hydrogen at para position; CAS 896679-33-7) . The 4-methoxy group in CAS 896679-84-8 provides the strongest electron-donating resonance effect (+M) among these three variants, making it the most electronically distinct member of the series. This structural feature is architecturally analogous to, but electronically opposite from, the 2,5-difluorobenzenesulfonamide terminus present in the EGFR lead compound 10k [2]. This electronic differentiation carries direct procurement implications: users requiring an electron-rich aryl sulfonamide for SAR exploration should select CAS 896679-84-8 over the electron-neutral (unsubstituted) or electron-deficient (fluorinated) alternatives.

Sulfonamide SAR Electronic effects Positional isomer differentiation

Phenyl-Linker Regioisomerism: 5-Position Attachment vs. 3- and 4-Position Analogues

The central 2-methylphenyl linker in CAS 896679-84-8 connects the thiazolo[5,4-b]pyridine moiety at the 5-position of the phenyl ring. Commercially available regioisomers place this attachment at the 3-position (e.g., N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide, CAS 912624-88-5) or the 4-position (e.g., 4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide) . The 2-methyl substituent on the phenyl ring further constrains the conformational freedom of the thiazolo[5,4-b]pyridine moiety relative to the sulfonamide group, due to steric interaction with the adjacent sulfonamide NH. In the published EGFR-TK series, the lead compound 10k employed a 3-position attachment (thiazolo[5,4-b]pyridin-2-yl at position 3 of the 2-methylphenyl ring) and achieved sub-nanomolar potency [1]. The 5-position attachment in CAS 896679-84-8 produces a different trajectory for the thiazolo[5,4-b]pyridine core relative to the benzenesulfonamide pharmacophore. This altered geometry is predicted to affect hinge-region binding in kinases and represents a structurally addressable variable that is not interchangeable with 3-position or 4-position regioisomers. No published head-to-head comparison of these regioisomers exists.

Regioisomer pharmacology Linker geometry Kinase binding mode

Kinase Selectivity Implications: PI3K Isoform Profiling Class Trend vs. c-KIT and EGFR Comparators

Published kinase profiling data for thiazolo[5,4-b]pyridine derivatives demonstrate that different substituent patterns direct selectivity toward distinct kinase families. The Xia et al. PI3K series showed that compound 19a inhibited PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC₅₀ values while exhibiting approximately 10-fold reduced activity on PI3Kβ [1]. Separately, a c-KIT-targeted series by Nam et al. identified thiazolo[5,4-b]pyridine derivatives with IC₅₀ values of 4.77–7.67 μM against the imatinib-resistant c-KIT V560G/D816V mutant, compared with imatinib at 37.93 μM and sunitinib at 3.98 μM in the same ADP-Glo kinase assay [2]. CAS 896679-84-8 has not been profiled in either system; however, its structural features (4-methoxybenzenesulfonamide terminus, unsubstituted thiazolo[5,4-b]pyridine core, 5-position phenyl attachment) distinguish it from the PI3K-optimized series (which employed a 4-morpholinyl substituent on the thiazolo[5,4-b]pyridine core) and from the c-KIT-active series. This structural distinctiveness implies that the kinase selectivity profile of CAS 896679-84-8 may differ from both reference series, positioning the compound as a selectivity-probe candidate.

Kinase selectivity PI3K isoforms c-KIT inhibition

Synthetic Accessibility and Supply-Chain Differentiation vs. 6-Substituted Thiazolo[5,4-b]pyridine Analogues

The EGFR lead compound 10k required a Suzuki cross-coupling reaction to install the 6-(2-aminopyrimidin-5-yl) substituent on the thiazolo[5,4-b]pyridine core, adding a palladium-catalyzed step with associated cost, catalyst removal, and yield-optimization requirements [1]. By contrast, CAS 896679-84-8 lacks substitution at the 6-position of the thiazolo[5,4-b]pyridine core and is assembled from the thiazolo[5,4-b]pyridine-2-carbaldehyde (or equivalent 2-substituted precursor) and a 4-methoxybenzenesulfonamide-bearing aniline without requiring a transition-metal-catalyzed cross-coupling step . The PI3K series reported by Xia et al. employed a seven-step synthetic route from commercially available starting materials to access 2-pyridyl, 4-morpholinyl substituted analogues in moderate to good yields [2]; CAS 896679-84-8 avoids both the 6-aryl substitution and the 4-morpholinyl installation required in that series, offering a reduced step count from commercially available building blocks. CheMenu and BenchChem both list CAS 896679-84-8 as available at ≥95% purity , providing a procurement-ready starting material for SAR campaigns.

Synthetic tractability Chemical procurement Building-block availability

Procurement-Relevant Application Scenarios for 4-Methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 896679-84-8)


PI3Kα Sulfonamide Electronic SAR Matrix Construction

Medicinal chemistry teams conducting focused SAR exploration of the PI3Kα sulfonamide-binding pocket should procure CAS 896679-84-8 as the electron-rich (+M) member of a parametric electronic series. The compound's 4-methoxybenzenesulfonamide terminus provides a strong resonance-electron-donating substituent that can be systematically compared with electron-neutral (unsubstituted benzenesulfonamide, CAS 896679-33-7) and electron-withdrawing (2-chloro-4-fluorophenyl sulfonamide 19b, or 5-chlorothiophene-2-sulfonamide 19c) analogues [1]. This electronic gradient enables quantitative correlation of sulfonamide Hammett σₚ values with PI3Kα IC₅₀ data to map the electronic tolerance of the Lys802 interaction region. The class-level SAR evidence that sulfonamide functionality is critical for PI3Kα inhibitory activity supports the strategic value of including CAS 896679-84-8 in such a matrix [1].

Thiazolo[5,4-b]pyridine Core Substituent Baseline for Kinase Selectivity Profiling

For kinase selectivity panels aiming to deconvolute the contribution of the thiazolo[5,4-b]pyridine 6-position substitution to target engagement, CAS 896679-84-8 serves as the unsubstituted-core baseline. Published data show that 6-aryl substitution (e.g., 6-(2-aminopyrimidin-5-yl) in compound 10k) introduces additional hinge-region hydrogen-bonding contacts that contribute to EGFR-TK potency and selectivity [2]. By comparing the selectivity profile of CAS 896679-84-8 (unsubstituted core) against 6-substituted analogues in a broad kinase panel, researchers can isolate the contribution of the 6-position substituent to kinase-family selectivity and identify kinases for which the unsubstituted core alone is sufficient for inhibition [2][3]. This baseline approach is supported by the observation that distinct thiazolo[5,4-b]pyridine substitution patterns drive selectivity toward PI3K, c-KIT, or EGFR families [1][2][3].

Linker Regioisomer Library Assembly for Kinase Binding-Mode Studies

Research groups investigating the impact of phenyl-linker geometry on thiazolo[5,4-b]pyridine kinase inhibitor binding mode should procure CAS 896679-84-8 as the 5-position regioisomer alongside the corresponding 3-position (CAS 912624-88-5) and 4-position analogues . The ortho-methyl substituent in all three regioisomers constrains the conformational relationship between the sulfonamide NH and the thiazolo[5,4-b]pyridine core, while the different attachment positions alter the trajectory of the bicyclic heterocycle relative to the kinase hinge region. Comparative biochemical and co-crystallography studies with this regioisomer set can elucidate preferred linker geometries for individual kinase targets and inform structure-based design of selective inhibitors [2].

Late-Stage Diversification Scaffold for Focused Kinase Libraries

CAS 896679-84-8 is a procurement-ready scaffold for medicinal chemistry programs employing late-stage functionalization strategies, given its unsubstituted thiazolo[5,4-b]pyridine core and commercial availability at ≥95% purity . Unlike the PI3K lead series, which required a seven-step synthetic route with morpholinyl installation [1], or the EGFR lead series, which required Suzuki cross-coupling for 6-aryl substitution [2], CAS 896679-84-8 provides a synthetically accessible starting point. The unsubstituted 6-position of the thiazolo[5,4-b]pyridine core is amenable to electrophilic aromatic substitution, directed metalation, or halogenation followed by cross-coupling, while the 4-methoxybenzenesulfonamide terminus can be selectively demethylated to the phenol for additional diversification. This scenario is particularly relevant for groups building kinase-focused libraries where the 4-methoxy electronic signature serves as a fixed parameter while the core substituent is varied to probe structure–activity relationships [1][2].

Quote Request

Request a Quote for 4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.